5-(2,5-Dichlorophenyl)nicotinic acid
CAS No.: 1181639-80-4
Cat. No.: VC11711311
Molecular Formula: C12H7Cl2NO2
Molecular Weight: 268.09 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1181639-80-4 |
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Molecular Formula | C12H7Cl2NO2 |
Molecular Weight | 268.09 g/mol |
IUPAC Name | 5-(2,5-dichlorophenyl)pyridine-3-carboxylic acid |
Standard InChI | InChI=1S/C12H7Cl2NO2/c13-9-1-2-11(14)10(4-9)7-3-8(12(16)17)6-15-5-7/h1-6H,(H,16,17) |
Standard InChI Key | ABTBZFOCLCIXGN-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C=C1Cl)C2=CC(=CN=C2)C(=O)O)Cl |
Canonical SMILES | C1=CC(=C(C=C1Cl)C2=CC(=CN=C2)C(=O)O)Cl |
Introduction
5-(2,5-Dichlorophenyl)nicotinic acid is an organic compound belonging to the class of nicotinic acid derivatives. It is characterized by a pyridine ring with a carboxylic acid group at the 3-position and a dichlorophenyl substituent at the 5-position. Its unique structure makes it an important molecule in medicinal chemistry, synthetic organic chemistry, and industrial applications.
Synthesis
The synthesis of 5-(2,5-Dichlorophenyl)nicotinic acid typically involves multi-step reactions using commercially available precursors. A common route includes:
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Reaction of 2,5-dichlorobenzaldehyde with malonic acid in the presence of a base to form an intermediate.
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Cyclization to form the pyridine ring.
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Oxidation to introduce the carboxylic acid group.
Industrial-scale production often employs optimized reaction conditions, such as continuous flow reactors and automated synthesis systems, to ensure high yield and purity.
Chemical Reactions
The compound undergoes various chemical transformations due to its reactive functional groups:
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Oxidation: Forms quinones or other oxidized derivatives.
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Reduction: Converts into amines or alcohol derivatives.
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Substitution: Halogen atoms on the phenyl ring can be replaced with other functional groups through nucleophilic aromatic substitution.
Table: Common Reagents and Reaction Conditions
Reaction Type | Reagents | Conditions |
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Oxidation | Potassium permanganate (KMnO₄) | Aqueous or organic solvents |
Reduction | Sodium borohydride (NaBH₄) | Mild conditions |
Substitution | Sodium methoxide (NaOCH₃) | Basic medium |
Biological Activity
Preliminary research suggests that derivatives of nicotinic acid, including 5-(2,5-Dichlorophenyl)nicotinic acid, exhibit potential biological activities:
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Antimicrobial Activity:
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Effective against bacterial strains such as Staphylococcus aureus and Escherichia coli.
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Potential as an antifungal agent.
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Anticancer Properties:
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Structural similarity to bioactive compounds makes it a candidate for anticancer drug development.
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Enzyme Inhibition:
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May act as an inhibitor for enzymes involved in metabolic pathways.
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Applications
The compound finds applications in various fields due to its unique structure and reactivity:
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Medicinal Chemistry:
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Investigated for its potential as a therapeutic agent.
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Used as an intermediate in drug development targeting nicotinic acetylcholine receptors (nAChRs).
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Synthetic Organic Chemistry:
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Serves as a building block for synthesizing complex molecules.
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Industrial Uses:
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Utilized in developing materials like polymers and coatings.
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Mechanism of Action
The biological activity of 5-(2,5-Dichlorophenyl)nicotinic acid is attributed to its interaction with molecular targets such as enzymes or receptors:
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It may bind to nicotinic acetylcholine receptors (nAChRs), modulating their activity and influencing neurotransmission.
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The compound could inhibit enzymes involved in prostaglandin synthesis, leading to anti-inflammatory effects.
Comparison with Similar Compounds
Compound Name | Structural Difference | Applications/Properties |
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2-Chloronicotinic Acid | Single chlorine atom on pyridine ring | Intermediate for bioactive compounds |
5-(3,4-Dichlorophenyl)nicotinic Acid | Chlorine atoms at different positions | Similar chemical properties |
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